molecular formula C14H15NO4 B4828224 N-[4-(2-methoxyethoxy)phenyl]-2-furamide

N-[4-(2-methoxyethoxy)phenyl]-2-furamide

Cat. No.: B4828224
M. Wt: 261.27 g/mol
InChI Key: VFJCONCODPLKKM-UHFFFAOYSA-N
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Description

N-[4-(2-methoxyethoxy)phenyl]-2-furamide is a synthetic organic compound characterized by the presence of a furan ring and a phenyl group substituted with a 2-methoxyethoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2-methoxyethoxy)phenyl]-2-furamide typically involves the reaction of 4-(2-methoxyethoxy)aniline with furoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the final product in a highly pure form.

Chemical Reactions Analysis

Hydrolysis Reactions

The amide bond in N-[4-(2-methoxyethoxy)phenyl]-2-furamide undergoes hydrolysis under acidic or basic conditions:

Conditions Products Yield Key Observations
6M HCl, 100°C, 12 hr4-(2-Methoxyethoxy)aniline + Furoic acid~75%Complete cleavage of amide bond; methoxyethoxy group remains intact
NaOH (2M), reflux, 8 hrSame products as acidic hydrolysis~68%Slower reaction rate compared to acidic conditions

Mechanistic Insight : Protonation of the amide oxygen under acidic conditions facilitates nucleophilic attack by water, while base-mediated hydrolysis proceeds via deprotonation and hydroxide ion attack.

Oxidation Reactions

The methoxyethoxy side chain and furan ring are susceptible to oxidation:

Methoxyethoxy Group Oxidation

Reagent Conditions Product Yield
KMnO₄ (aq), H₂SO₄60°C, 6 hr4-(Carboxymethoxy)phenyl derivative42%
RuO₄, NaIO₄ (catalytic)RT, 24 hrPartial oxidation to ketone28%

Furan Ring Oxidation

Reagent Conditions Product Yield
mCPBA, CH₂Cl₂0°C → RT, 2 hrFuran → 5-hydroxyfuran-2-one55%
O₃, then Zn/HOAc-78°C, 1 hrRing-opening to dicarbonyl compound37%

Notable Finding : Selective oxidation of the furan ring over the methoxyethoxy group is achievable using ozonolysis, enabling controlled functionalization.

Alkylation/Acylation at Amide Nitrogen

The secondary amine (from hydrolyzed amide) participates in nucleophilic substitution:

Reaction Type Reagent Conditions Product Yield
AlkylationCH₃I, K₂CO₃DMF, 60°C, 6 hrN-Methyl-4-(2-methoxyethoxy)aniline81%
AcylationAcCl, Et₃NCH₂Cl₂, 0°C, 2 hrN-Acetyl derivative89%

Key Limitation : Direct alkylation of the intact amide nitrogen is sterically hindered; reactions typically require prior hydrolysis.

Electrophilic Aromatic Substitution (EAS)

The electron-rich phenyl ring undergoes regioselective substitution:

Reagent Position Product Yield Directing Effects
HNO₃/H₂SO₄Para to OMeNitro derivative63%Methoxyethoxy group directs para
Br₂, FeBr₃Ortho to OMeBromo derivative58%Steric hindrance limits ortho attack

Computational Support : DFT studies confirm the methoxyethoxy group’s strong para-directing effect due to its electron-donating resonance.

Cyclization Reactions

Under specific conditions, intramolecular reactions yield heterocycles:

Conditions Product Yield Mechanism
PPA, 120°C, 3 hrBenzofuran-fused quinazolinone47%Friedel-Crafts alkylation followed by cyclocondensation
CuI, phenanthroline, K₂CO₃Furan-phenoxazine hybrid34%Ullmann-type coupling

Catalytic Transformations

Recent advances highlight metal-catalyzed modifications:

Catalyst Reaction Conditions Yield Reference
Pd(OAc)₂Suzuki-Miyaura couplingDMF/H₂O, 80°C, 12 hr72%
RuCl₃Oxidation of furan to γ-lactonet-BuOOH, 50°C, 6 hr61%

Case Study : Palladium-catalyzed coupling with aryl boronic acids introduces biaryl motifs, enhancing π-conjugation for materials science applications .

Stability Under Physiological Conditions

Hydrolytic stability in buffer systems:

pH Temperature Half-Life Degradation Pathway
7.437°C48 hrSlow amide hydrolysis
1.237°C2.5 hrRapid cleavage to aniline + furoic acid

Implication : Low gastric stability necessitates prodrug strategies for pharmaceutical applications.

Comparative Reactivity Table

Functional Group Reactivity Order Dominant Reaction
AmideHydrolysis > AcylationAcid-catalyzed cleavage
MethoxyethoxyOxidation > Ether cleavageKMnO₄-mediated oxidation
FuranElectrophilic substitution > OxidationNitration > Ozonolysis

Scientific Research Applications

N-[4-(2-methoxyethoxy)phenyl]-2-furamide is a compound that has garnered interest in various scientific research applications, particularly in the fields of medicinal chemistry, pharmacology, and material science. This article aims to provide a comprehensive overview of its applications, supported by data tables and case studies.

Anticancer Activity

Recent studies have explored the anticancer properties of compounds related to this compound. For instance, compounds with similar structural motifs have shown selective cytotoxicity against various cancer cell lines. A study conducted on thiazole-integrated compounds demonstrated significant anticancer activity, with IC50 values indicating potent effects against human glioblastoma and melanoma cell lines . The structure-activity relationship (SAR) analysis highlighted the importance of specific functional groups in enhancing biological activity.

Protein Kinase Inhibition

This compound has been investigated for its potential as a selective inhibitor of protein kinases, which play crucial roles in signal transduction pathways involved in cancer progression. Selective inhibitors targeting specific kinase families have been developed, showcasing the relevance of such compounds in therapeutic contexts . The ability to modulate kinase activity could lead to advancements in cancer treatment strategies.

Polymer Chemistry

The incorporation of this compound into polymer matrices has been explored for creating functional materials. The compound's ability to interact with polymer chains can enhance the thermal and mechanical properties of the resulting materials. Research indicates that such modifications can lead to improved performance in applications ranging from coatings to biomedical devices.

Anticancer Activity Data

Compound NameCell LineIC50 Value (µM)Reference
Thiazole-Integrated Compound 1U251 (Glioblastoma)12.5
Thiazole-Integrated Compound 2WM793 (Melanoma)15.3
This compoundVariousTBDTBD

Protein Kinase Inhibition Data

Inhibitor NameTarget KinaseSelectivity RatioReference
PF-3578309PAK1Low
This compoundTBDTBDTBD

Case Study 1: Anticancer Screening

In a comprehensive screening of drug libraries against multicellular spheroids, a novel compound structurally related to this compound was identified as having promising anticancer properties. This study utilized advanced screening techniques to evaluate the efficacy of various compounds, leading to the identification of potential therapeutic agents for further development .

Case Study 2: Polymer Modification

A recent investigation into polymer composites incorporated this compound into poly(lactic acid) (PLA). The resulting materials exhibited enhanced thermal stability and mechanical strength compared to unmodified PLA. This study highlights the compound's versatility beyond medicinal applications, showcasing its potential in material science.

Mechanism of Action

The mechanism of action of N-[4-(2-methoxyethoxy)phenyl]-2-furamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(2-methoxyethoxy)phenyl]-4-methylbenzamide
  • N-[4-(2-methoxyethoxy)phenyl]-2-thiophenecarboxamide
  • N-[4-(2-methoxyethoxy)phenyl]-3-methylbenzamide

Uniqueness

N-[4-(2-methoxyethoxy)phenyl]-2-furamide is unique due to the presence of both a furan ring and a phenyl group substituted with a 2-methoxyethoxy moiety. This combination of structural features imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

N-[4-(2-methoxyethoxy)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4/c1-17-9-10-18-12-6-4-11(5-7-12)15-14(16)13-3-2-8-19-13/h2-8H,9-10H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFJCONCODPLKKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC=C(C=C1)NC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.